N,N,N',N'-Tetraethylisophthalamide
Overview
Description
N,N,N’,N’-Tetraethylisophthalamide is an organic compound with the molecular formula C16H24N2O2 It is a derivative of isophthalamide, characterized by the presence of four ethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethylisophthalamide typically involves the reaction of isophthaloyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:
- Dissolve isophthaloyl chloride in an inert solvent.
- Add diethylamine dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetraethylisophthalamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethylisophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
N,N,N’,N’-Tetraethylisophthalamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethylisophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylisophthalamide: Lacks two ethyl groups compared to N,N,N’,N’-Tetraethylisophthalamide.
N,N-Dimethylisophthalamide: Contains methyl groups instead of ethyl groups.
N,N,N’,N’-Tetramethylisophthalamide: Contains four methyl groups instead of ethyl groups.
Uniqueness
N,N,N’,N’-Tetraethylisophthalamide is unique due to the presence of four ethyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its methyl-substituted analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWCNZZTWDDVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333834 | |
Record name | N,N,N',N'-Tetraethylisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13698-87-8 | |
Record name | N,N,N',N'-Tetraethylisophthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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